molecular formula C20H21N5O B4461779 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

货号 B4461779
分子量: 347.4 g/mol
InChI 键: ZILOABXCZZKCNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other conditions related to BCR signaling.

作用机制

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide blocks the activation of downstream pathways such as NF-κB and AKT, leading to apoptosis of cancer cells and suppression of the immune response in autoimmune diseases.
Biochemical and physiological effects:
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has been shown to selectively target BTK, with minimal off-target effects on other kinases. In preclinical studies, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has demonstrated potent anti-tumor activity in B-cell malignancies, with complete tumor regression observed in some cases. 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has also been shown to reduce disease activity in preclinical models of autoimmune diseases, with a favorable safety profile.

实验室实验的优点和局限性

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high purity. It has shown potent activity in preclinical models of B-cell malignancies and autoimmune diseases, making it a promising candidate for further development. However, like any drug candidate, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has limitations. It may exhibit different pharmacokinetic and pharmacodynamic properties in humans compared to preclinical models, and further studies are needed to determine its safety and efficacy in clinical trials.

未来方向

There are several potential future directions for research on 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide. First, clinical trials are needed to determine its safety and efficacy in humans. Second, combination therapies with other drugs targeting the BCR signaling pathway or the tumor microenvironment could enhance the anti-tumor activity of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide. Third, studies are needed to investigate the potential use of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide in other B-cell malignancies and autoimmune diseases. Fourth, the development of biomarkers to predict response to 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide could improve patient selection and treatment outcomes. Finally, further optimization of the synthesis and formulation of 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide could improve its pharmacokinetic and pharmacodynamic properties.

科学研究应用

4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has shown potent anti-tumor activity by inhibiting BTK signaling and inducing apoptosis in cancer cells. 4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide has also been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus, where BCR signaling plays a role in the pathogenesis of the disease.

属性

IUPAC Name

4-(6-methylpyridazin-3-yl)-N-naphthalen-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-6-9-19(23-22-15)24-10-12-25(13-11-24)20(26)21-18-8-7-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILOABXCZZKCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(6-methyl-3-pyridazinyl)-N-2-naphthyl-1-piperazinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。